2-bromo-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound is involved in the synthesis of novel non-peptide CCR5 antagonists, as demonstrated in a study by Cheng De-ju (Cheng De-ju, 2014). These antagonists have potential applications in treating diseases like HIV/AIDS.
- Another study by H. Bi (H. Bi, 2014) also focuses on the synthesis and characterization of similar compounds, indicating the importance of these molecules in medicinal chemistry.
Structural and Chemical Analysis
- Research by M. Bararjanian et al. (M. Bararjanian et al., 2010) explores the synthesis of 2-aminopyrimidinones, which are structurally related to the compound , highlighting their self-assembly and H-bonding characteristics.
- Cheng De-ju's 2015 study (Cheng De-ju, 2015) further contributes to the understanding of the structural characteristics of related compounds.
Potential Therapeutic Applications
- A study by A. Abu‐Hashem et al. (A. Abu‐Hashem et al., 2020) discusses the synthesis of novel compounds for potential use as anti-inflammatory and analgesic agents, indicating possible therapeutic applications of structurally similar compounds.
- M. A. Bhat et al. (M. A. Bhat et al., 2018) explore the synthesis of dihydropyrimidinone derivatives, which may have relevance in developing new pharmaceuticals.
Further Research and Development
- The work by M. H. Norman et al. (M. H. Norman et al., 1993) on conformationally restricted derivatives of remoxipride suggests ongoing research in developing new antipsychotic agents.
- Lei Ye et al.'s study (Lei Ye et al., 2012) on nonaqueous capillary electrophoresis of related substances highlights advanced analytical methods for studying such compounds.
Propiedades
IUPAC Name |
2-bromo-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-11-10-15(23)21-17(19-11)22-8-6-12(7-9-22)20-16(24)13-4-2-3-5-14(13)18/h2-5,10,12H,6-9H2,1H3,(H,20,24)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKOYXUCOYPWKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.